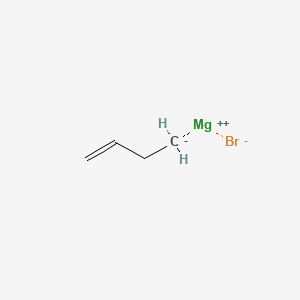

3-Butenylmagnesiumbromid

Übersicht

Beschreibung

3-Butenylmagnesium bromide is an organometallic compound that belongs to the class of Grignard reagents. It is commonly used in organic synthesis due to its ability to form carbon-carbon bonds. The compound has the molecular formula C4H7BrMg and is typically available as a solution in tetrahydrofuran (THF). It is known for its reactivity and versatility in various chemical reactions .

Wissenschaftliche Forschungsanwendungen

3-Butenylmagnesium bromide has a wide range of applications in scientific research, including:

Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.

Pharmaceuticals: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Material Science: It is used in the preparation of polymers and other advanced materials.

Catalysis: It serves as a reagent in catalytic processes, including ring-formation reactions facilitated by ruthenium catalysts

Wirkmechanismus

Target of Action

3-Butenylmagnesium bromide is primarily used as a synthetic building block in organic chemistry . It is a Grignard reagent, which means it targets electrophilic carbon atoms in molecules . These carbon atoms are typically present in carbonyl groups found in substances like aldehydes and ketones .

Mode of Action

The mode of action of 3-Butenylmagnesium bromide involves the nucleophilic addition of the Grignard reagent to the electrophilic carbon atom in the carbonyl group . This reaction results in the formation of a new carbon-carbon bond, thereby allowing for the extension of the carbon chain or the formation of new cyclic structures .

Biochemical Pathways

3-Butenylmagnesium bromide is known to participate in ring-formation reactions facilitated by ruthenium catalysts . This suggests that it may play a role in various biochemical pathways involving the synthesis of cyclic organic compounds . .

Pharmacokinetics

As a grignard reagent, it is known to be highly reactive and sensitive to moisture

Result of Action

The primary result of the action of 3-Butenylmagnesium bromide is the formation of new organic compounds through the creation of new carbon-carbon bonds . For example, it has been used in a key diastereoselective step in the synthesis of (–)-muricatacin from L-tartaric acid .

Action Environment

The action of 3-Butenylmagnesium bromide is highly dependent on the environmental conditions. It is sensitive to moisture and air, and it can react violently with water . Therefore, it must be handled and stored under an inert gas and protected from moisture . The temperature, solvent, and presence of other reagents or catalysts can also significantly influence its reactivity and the outcomes of its reactions .

Biochemische Analyse

Biochemical Properties

3-Butenylmagnesium bromide plays a crucial role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with various enzymes and proteins, facilitating the synthesis of complex organic compounds. For instance, it is used in the synthesis of (–)-muricatacin from L-tartaric acid, a process that involves diastereoselective steps facilitated by ruthenium catalysts . The compound’s reactivity is primarily due to the presence of the bromomagnesium group, which acts as a nucleophile, attacking electrophilic centers in other molecules.

Cellular Effects

The effects of 3-Butenylmagnesium bromide on cells and cellular processes are significant. It influences cell function by participating in reactions that modify cellular components. For example, its role in synthesizing complex organic molecules can impact cell signaling pathways, gene expression, and cellular metabolism. The compound’s reactivity can lead to the formation of new cellular structures or the modification of existing ones, thereby altering cellular functions .

Molecular Mechanism

At the molecular level, 3-Butenylmagnesium bromide exerts its effects through nucleophilic addition reactions. The bromomagnesium group in the compound acts as a nucleophile, attacking electrophilic centers in target molecules. This interaction can lead to the formation of new carbon-carbon bonds, facilitating the synthesis of complex organic compounds. Additionally, the compound can inhibit or activate enzymes involved in these reactions, further influencing the biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Butenylmagnesium bromide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under controlled conditions, but it can degrade over time, leading to changes in its reactivity and effectiveness . Long-term exposure to the compound in in vitro or in vivo studies can result in cumulative effects on cellular functions, including alterations in gene expression and metabolic pathways.

Dosage Effects in Animal Models

The effects of 3-Butenylmagnesium bromide vary with different dosages in animal models. At low doses, the compound can facilitate the synthesis of complex organic molecules without causing significant adverse effects. At high doses, it can exhibit toxic effects, including cellular damage and disruption of normal cellular functions . Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific dosages, beyond which toxicity increases.

Metabolic Pathways

3-Butenylmagnesium bromide is involved in several metabolic pathways, primarily those related to the synthesis of complex organic molecules. The compound interacts with various enzymes and cofactors, facilitating reactions that lead to the formation of new carbon-carbon bonds. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 3-Butenylmagnesium bromide is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation within specific cellular compartments. The compound’s distribution can affect its reactivity and effectiveness in biochemical reactions .

Subcellular Localization

The subcellular localization of 3-Butenylmagnesium bromide is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. These localizations can influence the compound’s reactivity and interactions with other biomolecules, affecting its overall biochemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Butenylmagnesium bromide is prepared by the reaction of 3-bromo-1-butene with magnesium metal in the presence of anhydrous ether or tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:

3-Bromo-1-butene+Magnesium→3-Butenylmagnesium bromide

Industrial Production Methods: In industrial settings, the preparation of 3-butenylmagnesium bromide follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle the reagents and maintain an inert atmosphere. The reaction is carefully controlled to ensure high yield and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Butenylmagnesium bromide undergoes various types of chemical reactions, including:

Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes and ketones) to form alcohols.

Substitution Reactions: It can participate in substitution reactions with halides.

Coupling Reactions: It is used in coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Carbonyl Compounds: Aldehydes and ketones are common reagents for nucleophilic addition reactions.

Halides: Alkyl and aryl halides are used in substitution reactions.

Catalysts: Transition metal catalysts, such as palladium, are often used in coupling reactions.

Major Products Formed:

Alcohols: Formed from the reaction with carbonyl compounds.

Substituted Alkanes: Formed from substitution reactions.

Coupled Products: Formed from coupling reactions

Vergleich Mit ähnlichen Verbindungen

- Allylmagnesium bromide

- 4-Pentenylmagnesium bromide

- Ethynylmagnesium bromide

Comparison: 3-Butenylmagnesium bromide is unique due to its specific structure, which allows for the formation of a variety of products through different reaction pathways. Compared to allylmagnesium bromide, it has an additional carbon atom, providing more flexibility in synthetic applications. 4-Pentenylmagnesium bromide and ethynylmagnesium bromide have different carbon chain lengths and degrees of unsaturation, leading to variations in reactivity and applications .

Eigenschaften

IUPAC Name |

magnesium;but-1-ene;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7.BrH.Mg/c1-3-4-2;;/h3H,1-2,4H2;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAUWOQLHLFMTON-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]CC=C.[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7103-09-5 | |

| Record name | 3-BUTENYLMAGNESIUM BROMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3-Butenylmagnesium bromide react with α-cyano ketones?

A1: 3-Butenylmagnesium bromide undergoes Michael addition with 2-cyano-2-cycloalkenones, resulting in the formation of ω-unsaturated α-cyano ketones. This reaction provides a convenient starting point for further transformations, such as palladium-mediated cyclizations to construct methylenecyclopentane rings. [, ]

Q2: Can 3-Butenylmagnesium bromide be used to introduce a butenyl group onto silicon nanoparticles?

A2: Yes, reacting bromide-terminated silicon nanoparticles with 3-Butenylmagnesium bromide can successfully introduce terminal alkene groups onto the nanoparticle surface. This modification allows for further functionalization via thiol-ene click chemistry. []

Q3: Are there any challenges associated with using 3-Butenylmagnesium bromide for modifying silicon nanoparticles?

A4: One challenge is the potential for side reactions, such as the attachment of bromoalkanes (like octane) alongside the desired 3-butenyl group. Careful purification and characterization techniques, like NMR and XPS, are crucial to assess the success and purity of the modified nanoparticles. []

Q4: Can 3-Butenylmagnesium bromide be used in enantioselective synthesis?

A5: Yes, 3-Butenylmagnesium bromide can participate in copper(I)-catalyzed SN2′-type allylic substitution reactions with cinnamyl chlorides. By employing chiral phosphine-phosphite ligands, this reaction can proceed with high regio- and enantioselectivity, providing access to chiral (1-alkyl-allyl)benzene derivatives. []

Q5: Can 3-Butenylmagnesium bromide be used in the synthesis of complex molecules like carbohydrates?

A6: Indeed, 3-Butenylmagnesium bromide plays a crucial role in transforming Weinreb amides derived from carbohydrates into C-5 aryl pyranosides. This strategy offers a convenient route for introducing aryl groups at specific positions in carbohydrate molecules. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.